Bax BH3 peptide (55-74), wild type

Apoptosis Protein-Protein Interaction Bcl-2 Family

This wild-type Bax BH3 peptide (55-74) is the definitive positive control for studying intrinsic apoptosis. Unlike Bad or Bcl-2 BH3 peptides, it uniquely disrupts Bax/Bcl-2 heterodimers and induces cytochrome c release from isolated mitochondria — functional activities abolished by even single-point mutations (e.g., L63E, D68R). Its well-characterized binding affinities (Bcl-2 KD = 15.1 nM) make it the benchmark ligand for competitive binding assays during BH3 mimetic development. For target validation in Bcl-2-dependent cancers, this peptide provides reproducible, sequence-specific activity that generic BH3 peptides cannot replicate. Verify authenticity via CAS 299946-20-6 and insist on HPLC-verified ≥98% purity.

Molecular Formula C93H163N27O34S2
Molecular Weight 2267.6 g/mol
Cat. No. B13919682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBax BH3 peptide (55-74), wild type
Molecular FormulaC93H163N27O34S2
Molecular Weight2267.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CO)N
InChIInChI=1S/C93H163N27O34S2/c1-11-47(8)72(90(151)102-39-67(126)103-61(37-70(131)132)85(146)107-54(23-25-68(127)128)78(139)112-58(34-45(4)5)82(143)115-62(38-71(133)134)86(147)117-64(42-123)88(149)114-60(36-66(98)125)84(145)110-56(92(153)154)27-32-156-10)119-80(141)53(22-18-31-101-93(99)100)105-75(136)50(19-12-15-28-94)106-81(142)57(33-44(2)3)113-89(150)65(43-155)118-79(140)55(24-26-69(129)130)108-87(148)63(41-122)116-83(144)59(35-46(6)7)111-77(138)51(20-13-16-29-95)104-76(137)52(21-14-17-30-96)109-91(152)73(48(9)124)120-74(135)49(97)40-121/h44-65,72-73,121-124,155H,11-43,94-97H2,1-10H3,(H2,98,125)(H,102,151)(H,103,126)(H,104,137)(H,105,136)(H,106,142)(H,107,146)(H,108,148)(H,109,152)(H,110,145)(H,111,138)(H,112,139)(H,113,150)(H,114,149)(H,115,143)(H,116,144)(H,117,147)(H,118,140)(H,119,141)(H,120,135)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,99,100,101)/t47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1
InChIKeyJEUJPRDOTFWCHJ-RRRSFJALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bax BH3 Peptide (55-74), Wild Type: Core Apoptosis Regulator for Bcl-2 Pathway Research


Bax BH3 peptide (55-74), wild type, is a 20-amino acid synthetic peptide (CAS 299946-20-6) corresponding to the BH3 domain of the pro-apoptotic Bcl-2 family protein Bax . This peptide functions as a competitive antagonist of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), thereby promoting mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [1]. It is a foundational tool for studying the intrinsic apoptotic pathway and for validating Bcl-2 family protein interactions in cell-free and cellular systems.

Why Substituting Bax BH3 Peptide (55-74), Wild Type with Other BH3 Peptides Leads to Experimental Failure


Generic substitution with other BH3 domain peptides (e.g., Bad, Bcl-2) or mutant Bax BH3 peptides is not functionally equivalent. The Bax BH3 peptide (55-74), wild type exhibits a unique selectivity profile and potency that directly impacts experimental outcomes. For example, the Bad BH3 peptide fails to disrupt Bax/Bcl-2 heterodimerization [1], while the Bcl-2 BH3 peptide is largely inactive in both binding and functional assays [1]. Furthermore, even single-point mutations within the Bax BH3 sequence (e.g., L63E or D68R) drastically reduce or eliminate its ability to bind prosurvival Bcl-2 proteins and induce apoptosis, underscoring the sequence-specific nature of its activity [2][3].

Quantitative Differentiation of Bax BH3 Peptide (55-74), Wild Type from Analogs and Mutants


Comparative Inhibition of Bax/Bcl-2 and Bax/Bcl-xL Heterodimerization: Wild-Type vs. Bad and Bcl-2 BH3 Peptides

The Bax BH3 peptide (55-74), wild type, potently inhibits both Bax/Bcl-2 and Bax/Bcl-xL interactions, with IC50 values of 15 μM and 9.5 μM, respectively. In contrast, the Bad BH3 peptide only inhibits Bax/Bcl-xL (IC50 <9.5 μM) and fails to disrupt Bax/Bcl-2, while the Bcl-2 BH3 peptide shows negligible activity against both targets [1].

Apoptosis Protein-Protein Interaction Bcl-2 Family

Binding Affinity to Prosurvival Bcl-2 Proteins: Wild-Type vs. D68R Mutant Bax BH3 Peptide

The wild-type Bax BH3 peptide binds with high affinity to prosurvival Bcl-2 proteins. In a solution competition assay, the D68R mutant Bax BH3 peptide exhibited drastically reduced binding: it bound to Mcl-1 with an IC50 >100 μM and to Bcl-xL, Bcl-2, and Bcl-w with IC50 values ranging from 9.7 to 25 μM. This represents a >100-fold decrease in affinity compared to the wild-type peptide [1].

Binding Affinity Mutagenesis Bcl-2 Family

Functional Cytochrome c Release and Cell Death Induction: Wild-Type vs. Bad BH3 Peptide in Bcl-2 Overexpressing Cells

The Bax BH3 peptide (55-74), wild type, effectively overcomes Bcl-2 overexpression to induce cytochrome c release from mitochondria in Jurkat T leukemic cells. In contrast, the Bad BH3 peptide only partially overcomes Bcl-2-mediated protection, and the Bcl-2 BH3 peptide fails to induce any release [1]. In cell viability assays, the potency of Bax BH3 peptide was similar in wild-type and Bcl-2-overexpressing cells, while the efficacy of Bad BH3 peptide was reduced in the latter [1].

Cytochrome c Release Cell Death Cancer Biology

High-Affinity Binding to Bcl-2 and Bcl-w: Quantified by ITC

Isothermal titration calorimetry (ITC) measurements reveal that a 36-mer Bax BH3 peptide binds to recombinant Bcl-2 and Bcl-w with dissociation constants (KD) of 15.1 nM and 22.9 nM, respectively. Binding to Bcl-xL and Mcl-1 was of lower affinity [1]. This quantifies the preferential binding of the Bax BH3 domain to Bcl-2 and Bcl-w over Bcl-xL and Mcl-1.

Isothermal Titration Calorimetry Binding Affinity Bcl-2 Family

Optimal Research and Industrial Application Scenarios for Bax BH3 Peptide (55-74), Wild Type


Validating Bcl-2 Dependency in Cancer Cell Lines

Researchers studying Bcl-2-dependent cancers (e.g., certain leukemias, lymphomas) can use the Bax BH3 peptide (55-74), wild type, to assess whether Bcl-2 is a primary survival factor. The peptide's unique ability to disrupt Bax/Bcl-2 heterodimers and induce apoptosis in Bcl-2-overexpressing cells [1] makes it a precise tool for these studies, outperforming Bad or Bcl-2 BH3 peptides [1]. This application is critical for target validation in oncology drug discovery.

Investigating the Mechanism of Action of BH3 Mimetics

In the development of small-molecule BH3 mimetics (e.g., Venetoclax), the Bax BH3 peptide (55-74), wild type, serves as a critical control for competitive binding assays. Its well-characterized binding affinities for Bcl-2 (KD = 15.1 nM) and Bcl-w (KD = 22.9 nM) [2] provide a benchmark for assessing the potency and selectivity of novel compounds targeting the BH3-binding groove of anti-apoptotic proteins.

Studying Mitochondrial Apoptosis in Cell-Free Systems

The Bax BH3 peptide (55-74), wild type, is an essential reagent for cell-free assays of mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release. Its ability to directly promote cytochrome c release from isolated mitochondria [1] allows researchers to dissect the core apoptotic machinery in a controlled biochemical environment, independent of upstream signaling events.

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